3-(Perfluorooctyl)propanol
Overview
Description
Mechanism of Action
Target of Action
It is used in the chemical, petrochemical, mechanical manufacturing, and electronics industries , suggesting that it may interact with a variety of molecular targets within these contexts.
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a group to which 3-(perfluorooctyl)propanol belongs, have been shown to affect multiple aspects of the immune system .
Result of Action
Given its use in various industries , it’s likely that the compound has diverse effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s physical state, storage temperature, solubility, and other properties can be affected by environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Perfluorooctyl)propanol can be synthesized by reacting perfluorooctanoic acid with ethanol under high temperature and high pressure conditions . Another method involves a multi-step reaction starting from perfluorooctyl iodide, which includes steps such as AIBN (azobisisobutyronitrile) at 75°C and reduction with lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods: The industrial production of this compound typically involves the perfluorination of suitable precursors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorooctyl)propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Perfluorooctyl)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluoroalkyl vinyl ethers and other fluorinated compounds.
Biology: Utilized in the study of membrane proteins and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed as an additive in lubricants, surfactants, and firefighting foams.
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluoroundecanoic acid
Comparison: 3-(Perfluorooctyl)propanol is unique due to its specific structure, which imparts distinct chemical and physical properties such as lower surface tension and higher thermal stability compared to other perfluorinated compounds . Unlike PFOA and PFOS, which have been restricted in many applications due to their bioaccumulative nature, this compound is considered a potential non-bioaccumulable alternative .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
Record name | 3-(Perfluorooctyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-41-8 | |
Record name | 3-(Perfluorooctyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?
A1: this compound acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the this compound tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.
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